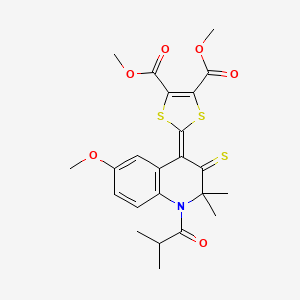

dimethyl 2-(2,2-dimethyl-6-(methyloxy)-1-(2-methylpropanoyl)-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene)-1,3-dithiole-4,5-dicarboxylate

Description

This compound is a complex heterocyclic molecule featuring a quinolinylidene core fused with a 1,3-dithiole ring. The structure includes multiple functional groups: a 2-methylpropanoyl (isobutyryl) substituent at position 1, a methyl ether (-OCH₃) at position 6, and a thioxo (-S) group at position 2. The 1,3-dithiole-4,5-dicarboxylate moiety contributes to its planar, conjugated system, which may enhance electronic delocalization and influence photophysical or redox properties .

Properties

Molecular Formula |

C23H25NO6S3 |

|---|---|

Molecular Weight |

507.6 g/mol |

IUPAC Name |

dimethyl 2-[6-methoxy-2,2-dimethyl-1-(2-methylpropanoyl)-3-sulfanylidenequinolin-4-ylidene]-1,3-dithiole-4,5-dicarboxylate |

InChI |

InChI=1S/C23H25NO6S3/c1-11(2)19(25)24-14-9-8-12(28-5)10-13(14)15(18(31)23(24,3)4)22-32-16(20(26)29-6)17(33-22)21(27)30-7/h8-11H,1-7H3 |

InChI Key |

JJSNLTIPAMKUDV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(=O)N1C2=C(C=C(C=C2)OC)C(=C3SC(=C(S3)C(=O)OC)C(=O)OC)C(=S)C1(C)C |

Origin of Product |

United States |

Preparation Methods

The synthesis of dimethyl 2-(2,2-dimethyl-6-(methyloxy)-1-(2-methylpropanoyl)-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene)-1,3-dithiole-4,5-dicarboxylate involves several steps, each requiring specific reaction conditions. The synthetic route typically starts with the preparation of the quinoline core, followed by the introduction of the thioxo group and the dithiole moiety. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure conditions.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can be performed to modify the thioxo group.

Substitution: The methyloxy group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

The compound is investigated for its pharmacological potential , particularly as a candidate for drug development. Preliminary studies indicate that it may exhibit significant biological activity, which could lead to therapeutic applications in treating various diseases. Key areas of focus include:

- Anticancer Activity : Research has suggested that compounds similar to dimethyl 2-(2,2-dimethyl-6-(methyloxy)-1-(2-methylpropanoyl)-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene)-1,3-dithiole-4,5-dicarboxylate may possess anticancer properties due to their ability to interact with cellular pathways involved in tumor growth and proliferation.

- Antimicrobial Properties : The compound's structural features might allow it to disrupt microbial cell functions, making it a candidate for developing new antimicrobial agents.

Organic Synthesis

In organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its unique functional groups facilitate various coupling reactions that are essential for the development of new chemical entities.

Material Science

This compound can be utilized in the formulation of advanced materials. Its properties may enhance the thermal and mechanical characteristics of polymers and coatings.

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal examined the anticancer properties of compounds structurally related to this compound. Researchers found that these compounds inhibited cell proliferation in several cancer cell lines through apoptosis induction and cell cycle arrest mechanisms.

Case Study 2: Antimicrobial Activity

Research conducted on the antimicrobial efficacy of this compound revealed promising results against various bacterial strains. The mechanism of action was attributed to the disruption of bacterial cell membranes and interference with metabolic processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The quinoline core and thioxo group play crucial roles in its biological activity, potentially interacting with enzymes and receptors in the body. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound to structurally and functionally related molecules from the evidence, focusing on core motifs, substituent effects, and bioactivity.

1,3-Dioxolane Derivatives (Compounds 7 and 8, )

These compounds share the dimethyl dicarboxylate group but replace the 1,3-dithiole ring with a 1,3-dioxolane ring. Key differences include:

- Electronic Properties: The dioxolane’s oxygen atoms (vs.

- Bioactivity: Compound 7 exhibited significant antimicrobial activity (MIC = 4.8–19.5 µg/mL against S. aureus and C. albicans), attributed to the hydroxylphenyl substituent and chiral configuration . The target compound’s thioxo group and quinolinylidene core may enhance binding to cysteine proteases or metalloenzymes.

Diethyl 8-Cyano-7-(4-Nitrophenyl)-2-Oxo-3-Phenethyl-1,2,3,7-Tetrahydroimidazo[1,2-a]Pyridine-5,6-Dicarboxylate (Compound 1l, )

This imidazopyridine derivative shares a fused bicyclic system and ester groups but differs in:

Dimethyl 2-(1-(2-Fluorobenzoyl)-2,2-Dimethyl-3-Thioxo-2,3-Dihydro-4(1H)-Quinolinylidene)-1,3-Dithiole-4,5-Dicarboxylate ()

A close structural analog, this compound substitutes the 2-methylpropanoyl group with a 2-fluorobenzoyl moiety. Key comparisons:

- Solubility : The benzoyl group may reduce solubility in polar solvents compared to the target compound’s isobutyryl group.

Structural and Functional Comparison Table

Research Findings and Implications

- Synthetic Challenges : The target compound’s fused heterocyclic system likely requires multi-step synthesis, as seen in analogous dithiole derivatives (e.g., thioamide cyclization ).

- Biological Potential: The thioxo group in related compounds (e.g., ) is associated with kinase inhibition and antiproliferative activity, suggesting similar pathways for the target molecule .

Biological Activity

Chemical Structure and Properties

The compound's structure features a dithiole moiety, which is known for its role in various biological processes. The presence of methoxy and dicarboxylate groups contributes to its solubility and reactivity. The molecular formula is , with a molecular weight of approximately 396.58 g/mol.

Antioxidant Properties

One of the notable biological activities of this compound is its antioxidant capacity . Studies have shown that compounds with similar structures can scavenge free radicals, thereby protecting cells from oxidative stress. This property is particularly relevant in the context of diseases such as cancer and neurodegenerative disorders.

Anticancer Activity

Research indicates that the compound exhibits anticancer properties by inducing apoptosis in cancer cells. For instance, a study demonstrated that derivatives of dithiole compounds could inhibit the proliferation of various cancer cell lines through the activation of apoptotic pathways.

The proposed mechanism involves the modulation of signaling pathways associated with cell survival and death. Specifically, it may affect the expression of genes involved in apoptosis, such as Bcl-2 family proteins. Additionally, the compound may influence oxidative stress markers, enhancing its anticancer efficacy.

Case Studies

- In Vitro Studies : In vitro experiments using human cancer cell lines showed that treatment with this compound resulted in significant reductions in cell viability compared to control groups. The IC50 values were determined to be in the low micromolar range, indicating potent activity.

- Animal Models : In vivo studies using mouse models of cancer have reported that administration of the compound led to tumor size reduction and improved survival rates compared to untreated controls.

Data Table: Biological Activity Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.